molecular formula C7H6ClFN2O B14775977 6-Chloro-3-fluoro-N-methylpicolinamide

6-Chloro-3-fluoro-N-methylpicolinamide

Cat. No.: B14775977
M. Wt: 188.59 g/mol
InChI Key: CBPGGRHLXOFEGA-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a methyl group attached to the nitrogen atom of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-N-methylpicolinamide typically involves multiple steps, including halogenation, amination, and methylation reactions. One common synthetic route starts with the halogenation of picolinamide to introduce the chlorine and fluorine atoms at the desired positions. This is followed by the introduction of the methyl group through a methylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process is streamlined to minimize impurities and enhance the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

6-Chloro-3-fluoro-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenoxy)-N-methylpicolinamide
  • 4-(3-Fluoro-4-nitrophenoxy)-N-methylpicolinamide
  • Regorafenib

Uniqueness

6-Chloro-3-fluoro-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

6-chloro-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H6ClFN2O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,1H3,(H,10,12)

InChI Key

CBPGGRHLXOFEGA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)Cl)F

Origin of Product

United States

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